IDO1 Inhibitory Potency: 6-chloro-4-methoxy vs. Unsubstituted Indole-2-carboxylic Acid Derivatives
6-chloro-4-methoxy-1H-indole-2-carboxylic acid exhibits nanomolar inhibitory potency against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology. In a cellular assay using mouse IDO1 transfected into P815 cells, the compound demonstrated an IC50 of 13 nM after 16 hours of incubation as measured by HPLC analysis of L-kynurenine reduction [1]. In contrast, unsubstituted indole-2-carboxylic acid derivatives developed as IDO1/TDO dual inhibitors typically exhibit potency only at low micromolar levels, with the most potent compound (9o-1) displaying an IC50 of 1.17 μM for IDO1 [2]. This represents an approximately 90-fold improvement in potency for the 6-chloro-4-methoxy substituted derivative.
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid derivative (compound 9o-1): 1.17 μM (1170 nM) |
| Quantified Difference | Approximately 90-fold lower IC50 (more potent) |
| Conditions | Mouse IDO1 transfected in P815 cells, 16 hr incubation, HPLC analysis of L-Kyn reduction |
Why This Matters
The 90-fold enhancement in IDO1 inhibitory potency achieved by the 6-chloro-4-methoxy substitution pattern directly translates to lower compound requirements in screening campaigns and potentially improved selectivity profiles in medicinal chemistry programs targeting IDO1.
- [1] BindingDB. BDBM50514753. Affinity Data for 6-chloro-4-methoxy-1H-indole-2-carboxylic acid. IC50: 13 nM against mouse IDO1. View Source
- [2] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2019). European Journal of Medicinal Chemistry. View Source
